2-Bromo-3-(benzyloxy)-6-fluorobenzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-6-fluoro-3-phenylmethoxybenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrFO3/c15-13-11(7-6-10(16)12(13)14(17)18)19-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHDRNKWPJWVQGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C(=C(C=C2)F)C(=O)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 Bromo 3 Benzyloxy 6 Fluorobenzoic Acid and Its Precursors
Retrosynthetic Analysis of the Target Compound
Retrosynthetic analysis deconstructs the target molecule into simpler, commercially available precursors. For 2-Bromo-3-(benzyloxy)-6-fluorobenzoic acid, the analysis involves several key bond disconnections, primarily focusing on the carbon-bromine (C-Br), the carbon-oxygen ether (C-O), and the carbon-carboxyl (C-COOH) bonds. The positional control of these functional groups on the benzene (B151609) ring is a central challenge governed by the electronic properties of the substituents.
A primary disconnection involves the C-Br bond, suggesting its formation via electrophilic aromatic substitution. This approach would utilize a brominating agent to introduce the bromine atom onto a precursor molecule, 3-(benzyloxy)-6-fluorobenzoic acid. The success of this strategy hinges on the directing effects of the existing substituents: the fluorine, the benzyloxy group, and the carboxylic acid. The fluorine and benzyloxy groups are ortho-, para-directing, while the carboxylic acid is a meta-director. The position of bromination is therefore determined by the interplay of these effects. An alternative route involves a Sandmeyer-type reaction from a corresponding aniline (B41778), or a directed ortho-metalation followed by quenching with a bromine source.
Disconnecting the benzyloxy ether linkage points to a 2-bromo-6-fluoro-3-hydroxybenzoic acid precursor. The formation of this ether is typically achieved through a Williamson ether synthesis. This reaction involves the deprotonation of the phenolic hydroxyl group with a suitable base to form a phenoxide, which then acts as a nucleophile, attacking an electrophilic benzyl (B1604629) halide (e.g., benzyl bromide) to form the desired ether. researchgate.net The choice of base and reaction conditions is critical to ensure efficient etherification without promoting side reactions. Modern methods for C–F bond etherification also exist, although they are more commonly applied in different contexts. acs.orgacs.org
Several disconnection strategies exist for the carboxylic acid group. One common method is the carboxylation of an organometallic intermediate. This would involve generating an organolithium or Grignard reagent from a precursor like 1,3-dibromo-2-(benzyloxy)-5-fluorobenzene, followed by reaction with carbon dioxide (dry ice) and subsequent acidic workup. google.comgoogle.com Another viable strategy is the oxidation of a methyl group at that position, although this requires a precursor with a strategically placed methyl group. youtube.comyoutube.com A third approach is the hydrolysis of a nitrile (-CN) group. A synthetic pathway could be designed to produce 2-bromo-3-(benzyloxy)-6-fluorobenzonitrile, which can then be hydrolyzed to the target carboxylic acid under acidic or basic conditions. google.comgoogle.com
Achieving the specific 2,3,6-substitution pattern requires careful orchestration of the reaction sequence to exploit the directing effects of the substituents. The fluorine atom at position 6 is often incorporated from the start, using a readily available fluorinated substrate. The fluorine atom is a deactivating but ortho-, para-director. Electrophilic aromatic halogenation is a standard method for introducing halogen atoms onto a benzene ring, often requiring a Lewis acid catalyst to activate the halogen. masterorganicchemistry.comlibretexts.org The regioselectivity of these reactions is paramount. For instance, in a substrate containing both a fluorine and a hydroxyl/benzyloxy group, the strongly activating ortho-, para-directing nature of the oxygen substituent would dominate, guiding the position of incoming electrophiles. acs.org Flavin-dependent halogenases (FDHs) represent a biocatalytic approach to achieve high regioselectivity in halogenations, although their application in complex multi-step synthesis can be limited. nih.govnih.gov
Multistep Synthetic Pathways to this compound
The construction of this compound is practically achieved through a linear, multistep sequence that builds the substitution pattern in a controlled manner.
A common and effective strategy begins with a simple, commercially available fluorinated aromatic compound, such as o-fluorobenzonitrile. google.comgoogle.com This allows the fluorine atom to be in place from the outset, influencing the regiochemistry of subsequent steps.
A plausible synthetic pathway is detailed below, adapting known procedures for similar compounds:
Nitration: o-Fluorobenzonitrile is nitrated using a mixture of nitric acid and sulfuric acid. The nitro group is directed primarily to the position para to the fluorine atom and meta to the nitrile, yielding 2-fluoro-5-nitrobenzonitrile. google.com
Reduction: The nitro group is then reduced to an amine using a reducing agent like iron powder in the presence of an acid, or via catalytic hydrogenation. This yields 2-fluoro-5-aminobenzonitrile.
Bromination: The resulting aniline derivative undergoes electrophilic bromination. The activating, ortho-, para-directing amino group directs the bromine atom to one of the ortho positions. Using a mild brominating agent like N-bromosuccinimide (NBS) in a solvent such as ethanol (B145695) can yield 2-bromo-3-amino-6-fluorobenzonitrile (B2376208). google.comgoogle.com
Diazotization and Hydroxylation: The amino group is then converted into a hydroxyl group. This is achieved via a diazotization reaction using sodium nitrite (B80452) and an acid (e.g., H₂SO₄) to form a diazonium salt, which is subsequently hydrolyzed by heating in aqueous acid to produce 2-bromo-6-fluoro-3-hydroxybenzonitrile.
Etherification: The phenolic hydroxyl group is converted to a benzyloxy group via a Williamson ether synthesis. The phenol (B47542) is treated with a base like potassium carbonate and then reacted with benzyl bromide in a suitable solvent (e.g., acetone (B3395972) or DMF) to give 2-bromo-3-(benzyloxy)-6-fluorobenzonitrile.
Hydrolysis: Finally, the nitrile functional group is hydrolyzed to the carboxylic acid. This can be accomplished under strong acidic or basic conditions, followed by neutralization, to yield the final product, this compound. google.comgoogle.com
This multistep approach ensures high regiochemical control at each stage, leading to the efficient synthesis of the highly substituted target molecule.
Synthesis from Readily Available Fluorinated Aromatic Substrates
Nitration and Reduction Strategies for Amino Precursors
The introduction of an amino group, a versatile functional group in organic synthesis, is often a critical step in the preparation of substituted benzoic acids. A common and effective strategy involves the nitration of an aromatic ring followed by the reduction of the resulting nitro group.
Nitration: This electrophilic aromatic substitution reaction introduces a nitro group (-NO2) onto the benzene ring. The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. orgsyn.org The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO2+), which is the active nitrating agent. For instance, the nitration of benzoic acid primarily yields m-nitrobenzoic acid due to the deactivating, meta-directing nature of the carboxylic acid group. orgsyn.org Similarly, nitration of o-fluorobenzonitrile, a potential precursor, would be expected to yield 2-fluoro-5-nitrobenzonitrile. google.com
Reduction: Following nitration, the nitro group is reduced to an amino group (-NH2). A variety of reducing agents can be employed for this transformation. Common methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) with hydrogen gas, or metal-acid combinations such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl). wisdomlib.org Another effective reducing agent is sodium dithionite (B78146) (Na2S2O4), which has been successfully used for the reduction of nitro groups in the synthesis of amino-benzoic acid derivatives. wisdomlib.org The choice of reducing agent can be crucial for achieving high yields and avoiding unwanted side reactions.
A patent for the synthesis of 2-bromo-6-fluorobenzoic acid describes a process that starts with o-fluorobenzonitrile, which undergoes nitration to produce 2-fluoro-5-nitrobenzonitrile. google.com This intermediate is then subjected to reduction to yield 2-fluoro-5-aminobenzonitrile. google.com
Diazotization and Deamination for Aromatic Substitution
Diazonium salts are highly versatile intermediates in aromatic chemistry, allowing for the introduction of a wide range of substituents onto an aromatic ring. scirp.orgyoutube.com The process involves two key steps: diazotization and a subsequent substitution reaction, which can include deamination.
Diazotization: Primary aromatic amines react with nitrous acid (HNO2), typically generated in situ from sodium nitrite (NaNO2) and a strong acid like hydrochloric acid (HCl) or sulfuric acid (H2SO4), at low temperatures (0-5 °C) to form a diazonium salt. google.com The resulting diazonium ion (-N2+) is an excellent leaving group (as nitrogen gas), facilitating nucleophilic substitution reactions. Fluoroboric acid (HBF4) can be used to stabilize the diazonium salt, which can be crucial for controlling the reaction and improving safety. df-chemicals.com
Deamination: Deamination is the process of removing an amino group. In the context of diazonium salts, this can be achieved by reacting the diazonium salt with hypophosphorous acid (H3PO2). This reaction effectively replaces the diazonium group with a hydrogen atom, providing a method for removing an amino group that may have been necessary for directing other substitutions.
A patented synthesis of 2-bromo-6-fluorobenzoic acid utilizes a diazotization-deamination sequence. google.com After the formation of 2-bromo-3-amino-6-fluorobenzonitrile, the amino group is converted to a diazonium salt, which is then removed, leading to the formation of 2-bromo-6-fluorobenzonitrile (B1362393). google.com
Regioselective Bromination of Fluorobenzoic Acid Derivatives
The introduction of a bromine atom at a specific position on the aromatic ring is a key step in the synthesis of this compound. Regioselectivity, the control of where the bromine atom is added, is of paramount importance.
The directing effects of existing substituents on the aromatic ring play a crucial role in determining the position of bromination. For example, in a fluorobenzoic acid derivative, the fluorine atom and the carboxylic acid group will influence where the incoming bromine atom will attach.
A common brominating agent is N-bromosuccinimide (NBS), which is often used in the presence of a radical initiator or light for allylic and benzylic brominations, but can also be used for aromatic bromination under certain conditions. youtube.com Another approach involves the use of molecular bromine (Br2) with a Lewis acid catalyst. Tetrabutylammonium tribromide (TBATB) has emerged as a safer and more manageable brominating agent compared to molecular bromine. nih.gov
In a patented method for synthesizing 2-bromo-6-fluorobenzoic acid, 2-fluoro-5-aminobenzonitrile is subjected to bromination. google.com The reaction is carried out using N-bromosuccinimide in ethanol at a low temperature, resulting in the formation of 2-bromo-3-amino-6-fluorobenzonitrile with a high yield. google.com This demonstrates the regioselective nature of the bromination, directed by the existing amino and fluoro groups. The use of mild conditions and specific reagents is critical for achieving the desired isomer. nih.gov
Benzyloxy Group Introduction: Nucleophilic Aromatic Substitution (SNAr) or Williamson Ether Synthesis Approaches
The introduction of the benzyloxy group (-OCH2Ph) is a crucial step in forming the final product. This can be achieved through two primary methods: Nucleophilic Aromatic Substitution (SNAr) or the Williamson Ether Synthesis.
Nucleophilic Aromatic Substitution (SNAr): This reaction involves the attack of a nucleophile on an aromatic ring that is activated by electron-withdrawing groups. wikipedia.orgbyjus.commasterorganicchemistry.com The presence of groups like nitro (-NO2) or fluoro (-F) ortho or para to a leaving group (like a halogen) makes the ring susceptible to nucleophilic attack. pressbooks.pubyoutube.com The reaction proceeds through a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate called a Meisenheimer complex. wikipedia.org In the context of synthesizing this compound, a precursor with a good leaving group at the 3-position and activating groups could react with benzyl alcohol or sodium benzoxide.
Williamson Ether Synthesis: This is a classic and widely used method for forming ethers. wikipedia.orglscollege.ac.in It involves the reaction of an alkoxide (in this case, sodium benzoxide) with an alkyl halide. masterorganicchemistry.comkhanacademy.org For the synthesis of the target compound, a precursor with a hydroxyl group at the 3-position would be deprotonated with a strong base like sodium hydride (NaH) to form an alkoxide. This alkoxide would then react with benzyl bromide or benzyl chloride in an SN2 reaction to form the benzyl ether. masterorganicchemistry.comorgsyn.org This method is generally preferred for its reliability and broad scope. lscollege.ac.in
| Method | Description | Key Considerations |
| Nucleophilic Aromatic Substitution (SNAr) | A nucleophile displaces a leaving group on an electron-deficient aromatic ring. wikipedia.orgbyjus.com | Requires strong electron-withdrawing groups ortho/para to the leaving group. masterorganicchemistry.compressbooks.pub |
| Williamson Ether Synthesis | An alkoxide reacts with a primary alkyl halide in an SN2 reaction. wikipedia.orgmasterorganicchemistry.com | Best for primary alkyl halides to avoid elimination side reactions. masterorganicchemistry.com |
Application of Grignard Reagents and Carbon Dioxide Quenching for Carboxylic Acid Formation
The formation of a carboxylic acid group is a fundamental transformation in organic synthesis. A powerful and versatile method for achieving this is through the use of Grignard reagents followed by quenching with carbon dioxide. libretexts.orgmasterorganicchemistry.com
This two-step process begins with the formation of a Grignard reagent from an aryl or alkyl halide. The halide is reacted with magnesium metal in an ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to form an organomagnesium halide (R-MgX). chemistrysteps.com This Grignard reagent is a strong nucleophile and a strong base. chemistrysteps.com
In the second step, the Grignard reagent is reacted with carbon dioxide, which acts as an electrophile. libretexts.orgchemistrysteps.com The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of CO2, forming a magnesium carboxylate salt. Subsequent acidification with a strong aqueous acid, like hydrochloric acid (HCl) or sulfuric acid (H2SO4), protonates the carboxylate salt to yield the final carboxylic acid. masterorganicchemistry.comtransformationtutoring.com This method has the advantage of extending the carbon chain by one carbon atom. chemistrysteps.com
One of the documented synthetic routes to 2-bromo-6-fluorobenzoic acid involves the use of a Grignard reagent. google.comgoogle.com 1,2-dibromo-6-fluorobenzene is reacted with isopropylmagnesium chloride to form the corresponding Grignard reagent, which is then treated with dry ice (solid CO2) and subsequently hydrolyzed to produce 2-bromo-6-fluorobenzoic acid. google.com
| Step | Reaction | Reagents |
| 1 | Formation of Grignard Reagent | Aryl/Alkyl Halide, Magnesium (Mg), Ether Solvent (e.g., THF) |
| 2 | Carboxylation | Grignard Reagent, Carbon Dioxide (CO2) |
| 3 | Acidification | Strong Aqueous Acid (e.g., HCl) |
Hydrolysis of Nitrile or Trifluoromethyl Precursors to Benzoic Acid
The hydrolysis of nitrile (-CN) or trifluoromethyl (-CF3) groups provides alternative pathways to the synthesis of benzoic acids.
Hydrolysis of Nitriles: Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions. nku.eduweebly.comchemguide.co.uk The reaction typically requires heating. nku.edu
Acidic Hydrolysis: Heating a nitrile with a dilute aqueous acid, such as hydrochloric acid or sulfuric acid, yields the corresponding carboxylic acid and an ammonium (B1175870) salt. chemguide.co.ukyoutube.com The reaction proceeds through the formation of an amide intermediate. chemistrysteps.com
Basic Hydrolysis: Heating a nitrile with an aqueous solution of a strong base, like sodium hydroxide, initially forms the salt of the carboxylic acid and ammonia (B1221849) gas. chemguide.co.uk Subsequent acidification of the reaction mixture is necessary to obtain the free carboxylic acid. chemguide.co.uk The mechanism also involves an amide intermediate. nku.educhemistrysteps.com
A patented synthesis of 2-bromo-6-fluorobenzoic acid involves the hydrolysis of 2-bromo-6-fluorobenzonitrile as the final step. google.com
Hydrolysis of Trifluoromethyl Precursors: The trifluoromethyl group (-CF3) can also be hydrolyzed to a carboxylic acid group, although this generally requires more forcing conditions. nih.govscholaris.ca The reaction is typically carried out using strong acids, such as concentrated sulfuric acid, sometimes in the presence of other reagents. nih.gov For example, the hydrolysis of trifluoromethylbenzene derivatives to benzoic acids has been reported using concentrated sulfuric acid. nih.gov Patents also describe the hydrolysis of trifluoromethyl groups using nitric acid or a zinc-containing catalyst and water to produce trifluoromethyl benzoic acids. google.comgoogle.com
| Precursor | Hydrolysis Conditions | Product |
| Nitrile (-CN) | Acidic (e.g., H3O+, heat) or Basic (e.g., NaOH, heat, then H3O+) | Carboxylic Acid (-COOH) |
| Trifluoromethyl (-CF3) | Strong Acid (e.g., conc. H2SO4, heat) | Carboxylic Acid (-COOH) |
Catalytic and Green Chemistry Approaches in the Synthesis of Substituted Benzoic Acids
In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly methods for chemical synthesis, in line with the principles of green chemistry. wjpmr.com This includes the use of catalytic processes and the reduction of hazardous waste.
For the synthesis of substituted benzoic acids, several green chemistry approaches have been explored. One area of focus is the use of environmentally benign oxidizing agents and catalysts for the oxidation of precursor molecules. For example, a protocol using hydrogen peroxide as the oxidant in the presence of a selenium-containing catalyst in water has been developed for the synthesis of carboxylic acids from aldehydes. mdpi.com This method offers good to excellent yields under mild conditions and allows for the recycling of the aqueous medium and catalyst. mdpi.com Another approach employs a TBHP/oxone catalyst system with FeCl3 for the solvent-free oxidation of benzyl alcohols to benzoic acids. researchgate.net
In the context of precursor synthesis, catalytic methods are also being developed. For instance, the use of substituted benzoic acids as catalysts has been investigated for the formation of imines, which are important intermediates in many synthetic pathways. rsc.org Furthermore, high-temperature, high-pressure water has been utilized as a green solvent and catalyst for the synthesis of benzazoles from ortho-substituted anilines and benzoic acid derivatives, demonstrating the potential for water to replace hazardous organic solvents. rsc.org
The development of one-pot syntheses, where multiple reaction steps are carried out in the same reaction vessel without isolating intermediates, is another key aspect of green chemistry. This can significantly reduce solvent usage and waste generation. For example, a one-pot oxidation/bromination process has been developed for fused azine N-oxides. nih.gov
These examples highlight the ongoing efforts to make the synthesis of complex molecules like this compound more efficient and sustainable.
Transition Metal-Catalyzed Coupling Reactions for Aryl-Halide Functionalization
Transition metal-catalyzed reactions are pivotal in the synthesis and functionalization of halogenated aromatic compounds like this compound and its precursors. While not directly forming the final product in this proposed pathway, these reactions are crucial for creating related, highly functionalized aromatic structures and demonstrate the reactivity of the aryl-halide bonds present in the molecule.
For instance, the bromine atom on the aromatic ring of related bromobenzoic acids is amenable to various palladium- and copper-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide range of substituents, although in the specific synthesis of this compound, the bromine atom is typically retained in the final structure.
A notable example of a relevant transition metal-catalyzed reaction is the copper-catalyzed amination of 2-bromobenzoic acids. This reaction demonstrates the ability to selectively functionalize the C-Br bond adjacent to a carboxylic acid group. In these reactions, a 2-bromobenzoic acid can be coupled with various aliphatic and aromatic amines in the presence of a copper catalyst system, such as a mixture of copper powder and copper(I) oxide (Cu₂O), with a base like potassium carbonate (K₂CO₃) in a high-boiling solvent like 2-ethoxyethanol. nih.gov This process is highly regioselective, with the amination occurring specifically at the position of the bromine atom. nih.gov While this specific reaction leads to amino-derivatives rather than the benzyloxy-target, it highlights the utility of transition metals in activating the C-Br bond for nucleophilic substitution.
Below is a table summarizing a typical copper-catalyzed amination of a 2-bromobenzoic acid derivative, illustrating the principles of transition metal-catalyzed functionalization.
| Reactants | Catalyst System | Base | Solvent | Temperature | Product | Yield |
| 2-Bromobenzoic acid, Aniline derivative | Cu/Cu₂O | K₂CO₃ | 2-Ethoxyethanol | 130 °C | N-Aryl anthranilic acid | up to 99% nih.gov |
| 2-Bromobenzoic acid, Aliphatic amine | Cu/Cu₂O | K₂CO₃ | 2-Ethoxyethanol | 130 °C | N-Alkyl anthranilic acid | 65-91% nih.gov |
This table illustrates the general conditions for the copper-catalyzed amination of 2-bromobenzoic acids, a reaction type that showcases the functionalization of the aryl-bromide bond.
Palladium-catalyzed reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig couplings, are also powerful tools for the functionalization of aryl halides. Although not directly applied in the primary synthetic route to the title compound, they represent advanced methodologies for creating analogous structures. For example, palladium-catalyzed C-H activation is an emerging strategy for the functionalization of benzoic acids, allowing for the introduction of various groups at positions ortho to the carboxylic acid. rsc.org
Stereoselective and Regioselective Considerations in Functional Group Interconversions
The synthesis of this compound necessitates careful control over regioselectivity during functional group interconversions. The substitution pattern on the benzene ring is critical, and the directing effects of the existing substituents (bromo, fluoro, and carboxyl groups) must be managed to achieve the desired 2,3,6-trisubstituted pattern.
The introduction of the hydroxyl group at the 3-position is a key regioselective step. The directing effects of the existing groups on the 2-bromo-6-fluorobenzoic acid precursor will influence the position of electrophilic attack. The fluorine and bromine are ortho, para-directing, while the carboxylic acid is meta-directing. The interplay of these effects can lead to a mixture of isomers, thus requiring specific reaction conditions or a more elaborate synthetic strategy to ensure the desired regiochemistry.
One potential strategy to achieve the required regioselectivity is through a directed ortho-metalation approach on a suitable precursor, followed by reaction with an electrophilic oxygen source. However, the existing substitution pattern may complicate this. A more common approach would be to start with a precursor where the substitution pattern is already established.
The subsequent Williamson ether synthesis to introduce the benzyloxy group is also a regioselective reaction, as it occurs specifically at the introduced hydroxyl group. The reaction involves the formation of a phenoxide ion from the 3-hydroxy-2-bromo-6-fluorobenzoic acid intermediate, which then reacts with a benzylating agent. The conditions for this reaction, particularly the choice of base and solvent, are crucial for achieving a high yield and avoiding side reactions.
The table below outlines the key considerations for the Williamson ether synthesis step.
| Reaction Step | Key Considerations | Potential Reagents |
| Deprotonation | Choice of base to form the phenoxide without side reactions. | Sodium hydride (NaH), Potassium carbonate (K₂CO₃) researchgate.net |
| Etherification | Choice of benzylating agent and solvent to facilitate the Sₙ2 reaction. | Benzyl bromide, Benzyl chloride |
| Solvent | Polar aprotic solvents are often preferred to enhance nucleophilicity. | Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO) numberanalytics.com |
This table highlights the critical parameters for the regioselective Williamson ether synthesis to form the benzyloxy ether.
Optimization of Reaction Conditions and Yields in Industrial and Laboratory Settings
Optimizing reaction conditions is essential for maximizing yields, minimizing byproducts, and ensuring the economic and environmental viability of the synthesis of this compound, both in the laboratory and on an industrial scale.
For the multi-step synthesis of the 2-bromo-6-fluorobenzoic acid precursor, each step requires careful optimization. For example, in a patented method starting from o-fluorobenzonitrile, the nitration step requires precise temperature control (-2 to 2 °C) and a specific molar ratio of the nitrating agent to the starting material to achieve high conversion. numberanalytics.com The subsequent bromination of 2-fluoro-5-aminobenzonitrile is also temperature-sensitive, with the reaction being conducted at low temperatures (around -5 °C) to ensure selectivity. acs.org
The Williamson ether synthesis is a well-established reaction, but its efficiency can be highly dependent on the specific substrates and conditions. For sterically hindered phenols, traditional methods may result in low yields and long reaction times. acs.org Advanced techniques such as microwave-assisted synthesis have been shown to significantly reduce reaction times and improve yields for some etherifications. sacredheart.edu The optimization of this step would involve screening different bases, solvents, temperatures, and reaction times to find the optimal balance between reaction rate and selectivity.
The table below presents a hypothetical optimization matrix for the Williamson ether synthesis of this compound, based on general principles for this reaction type.
| Base | Solvent | Temperature (°C) | Reaction Time (h) | Hypothetical Yield (%) |
| K₂CO₃ | DMF | 80 | 12 | 75 |
| NaH | THF | 60 | 6 | 85 |
| Cs₂CO₃ | Acetonitrile | 80 | 8 | 90 |
| K₂CO₃ | DMF (Microwave) | 120 | 0.5 | 88 |
This interactive data table illustrates a potential optimization study for the Williamson ether synthesis step, showing how different combinations of reagents and conditions could affect the yield.
In an industrial setting, factors such as cost of raw materials, energy consumption, and waste generation become paramount. researchgate.net For instance, the choice of solvent is critical; while polar aprotic solvents like DMF and DMSO can be effective, they can also be difficult to remove and may have environmental concerns. numberanalytics.com Therefore, process development would likely explore more environmentally benign solvent systems or even solvent-free conditions. researchgate.net The purification of the final product and intermediates is also a key consideration. Recrystallization is a common method for purifying solid compounds like benzoic acid derivatives, and the choice of solvent for this process can significantly impact the purity and recovery of the product.
Chemical Reactivity and Mechanistic Investigations of 2 Bromo 3 Benzyloxy 6 Fluorobenzoic Acid
Reactivity of the Carboxylic Acid Group
The carboxylic acid group (-COOH) is a versatile functional group that readily undergoes several characteristic reactions.
Esterification Reactions and Ester Hydrolysis
Esterification, the conversion of the carboxylic acid to an ester, can be achieved through various methods. One common approach is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is reversible, and the removal of water drives it towards the formation of the ester.
Conversely, the hydrolysis of the resulting ester back to the carboxylic acid can be accomplished by heating the ester with water in the presence of either an acid or a base. Basic hydrolysis, also known as saponification, is an irreversible process that yields the carboxylate salt, which can then be protonated to give the carboxylic acid.
Amide and Anhydride Formation
Amides are formed by reacting the carboxylic acid with an amine. This reaction typically requires the activation of the carboxylic acid, for instance, by converting it to a more reactive acyl chloride or by using a coupling agent. The direct reaction of a carboxylic acid and an amine is generally slow and requires high temperatures.
Acid anhydrides can be synthesized by the dehydration of two molecules of the carboxylic acid. This is usually achieved by heating the carboxylic acid with a strong dehydrating agent like phosphorus pentoxide.
Reductions to Alcohol and Aldehyde Derivatives
The carboxylic acid group of 2-Bromo-3-(benzyloxy)-6-fluorobenzoic acid can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. The reaction proceeds via the formation of an aluminum alkoxide intermediate, which is then hydrolyzed to yield the alcohol.
The reduction to an aldehyde is more challenging as aldehydes are more easily reduced than carboxylic acids. This transformation requires the use of milder and more selective reducing agents or a multi-step procedure involving the protection of the carboxylic acid.
Transformations Involving the Bromo Substituent
The bromine atom on the aromatic ring is a key site for various synthetic transformations, enabling the introduction of a wide range of functional groups.
Nucleophilic Aromatic Substitution (SNAr) Pathways
Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. libretexts.org This reaction is facilitated by the presence of electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org In the case of this compound, the fluorine atom and the carboxylic acid group are electron-withdrawing and can activate the ring towards nucleophilic attack.
The mechanism involves the addition of the nucleophile to the aromatic ring to form a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex. youtube.comnih.gov The leaving group, in this case, the bromide ion, is then eliminated to restore the aromaticity of the ring. youtube.comyoutube.com The rate of this reaction is influenced by the electronegativity of the halogen, with fluorine often being a better leaving group in SNAr reactions due to its ability to stabilize the intermediate through its strong inductive effect. youtube.com
Metal-Catalyzed Cross-Coupling Reactions
The bromo substituent serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.orgnih.gov
Suzuki Reaction: The Suzuki coupling involves the reaction of the aryl bromide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. rsc.orgnih.gov This reaction is widely used for the formation of biaryl compounds. rsc.orgnih.gov The catalytic cycle involves the oxidative addition of the aryl bromide to the palladium(0) catalyst, followed by transmetalation with the organoboron species and reductive elimination to yield the coupled product and regenerate the catalyst.
Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. nih.govresearchgate.net The mechanism is similar to other palladium-catalyzed couplings, involving oxidative addition, migratory insertion of the alkene into the palladium-carbon bond, and subsequent β-hydride elimination. nih.gov
Sonogashira Reaction: The Sonogashira coupling is a method for forming carbon-carbon bonds between an aryl halide and a terminal alkyne. organic-chemistry.orgthalesnano.com This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. organic-chemistry.orgthalesnano.com It provides a direct route to aryl alkynes. Studies have shown that the choice of phosphine (B1218219) ligand can significantly influence the efficiency of the Sonogashira reaction. epa.gov
Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds by reacting an aryl halide with an amine in the presence of a palladium catalyst and a strong base. wikipedia.orgnih.gov This reaction has become a vital tool for the synthesis of aryl amines. wikipedia.orgresearchgate.net The reaction mechanism involves oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.org Copper-catalyzed amination reactions of bromobenzoic acids have also been reported. nih.gov
Interactive Data Table: Metal-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Catalyst System | Key Features |
| Suzuki Coupling | Organoboron Reagent | Pd catalyst, Base | Forms C-C bonds (biaryls) |
| Heck Reaction | Alkene | Pd catalyst, Base | Forms C-C bonds (substituted alkenes) |
| Sonogashira Coupling | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Forms C-C bonds (aryl alkynes) |
| Buchwald-Hartwig Amination | Amine | Pd catalyst, Strong Base | Forms C-N bonds (aryl amines) |
Grignard Reagent Formation and Subsequent Reactions
The synthesis of a Grignard reagent from this compound is a chemically complex challenge due to the presence of multiple reactive sites. The formation of an arylmagnesium halide typically involves the reaction of an aryl halide with magnesium metal. In this specific molecule, two potential halogen sites exist for this oxidative addition: the C-Br bond and the C-F bond. Generally, the C-Br bond is significantly more reactive towards magnesium than the much stronger C-F bond, meaning any Grignard formation would selectively occur at the bromine-substituted carbon.
However, a major obstacle to Grignard reagent formation is the presence of the acidic carboxylic acid group (-COOH). Grignard reagents are powerful bases and will react instantaneously with any available acidic protons. Therefore, the carboxyl proton (pKa ≈ 4) would be rapidly deprotonated by any Grignard reagent formed, consuming the reagent and preventing its subsequent use in other reactions.
To successfully form the Grignard reagent at the bromo position, the carboxylic acid would first need to be protected, for instance, by converting it into an ester. Following protection, the reaction with magnesium in an ether solvent would proceed at the C-Br bond. The resulting organometallic intermediate, a magnesium carboxylate salt, could then be used in subsequent reactions, such as carbonation to form a dicarboxylic acid derivative or reaction with other electrophiles. Another strategy involves using excess Grignard reagent to both deprotonate the acid and form the desired organometallic species.
Reactions at the Benzyloxy Moiety
The benzyloxy group (-O-CH₂-Ph) serves as a protecting group for the phenolic hydroxyl function and offers several avenues for chemical modification.
Cleavage of the Benzyl (B1604629) Ether for Hydroxyl Group Formation
One of the most prevalent methods is catalytic hydrogenolysis. youtube.com This reaction involves treating the compound with hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst. The reaction is typically clean and high-yielding, producing the deprotected phenol (B47542) and toluene (B28343) as a byproduct. youtube.com However, a potential side reaction in the case of this compound is the concurrent hydrodebromination (removal of the bromine atom). Careful selection of reaction conditions and catalysts can often minimize this undesired outcome.
Alternatively, strong acids can cleave benzyl ethers, but this method is often harsh. organic-chemistry.org A milder and more selective approach involves the use of Lewis acids. For instance, a boron trichloride-dimethyl sulfide (B99878) complex (BCl₃·SMe₂) is effective at cleaving benzyl ethers under mild conditions and tolerates a wide array of other functional groups, making it a valuable option for complex molecules. organic-chemistry.org
Table 1: Selected Methods for Benzyl Ether Cleavage
| Reagent/Method | Conditions | Advantages | Potential Issues |
|---|---|---|---|
| H₂/Pd-C | H₂ gas, Pd/C catalyst, solvent (e.g., EtOH, EtOAc) | High yield, clean reaction. youtube.com | Potential for dehalogenation (removal of Br). |
| BBr₃ or BCl₃ | Anhydrous solvent (e.g., CH₂Cl₂) | Effective for acid-sensitive substrates. | Strong Lewis acids can be harsh. |
| BCl₃·SMe₂ | Anhydrous solvent (e.g., CH₂Cl₂) | Mild conditions, high selectivity, tolerates many functional groups. organic-chemistry.org | |
| DDQ (2,3-Dichloro-5,6-dicyano-p-benzoquinone) | MeCN, photoirradiation | Selective for benzyl ethers. organic-chemistry.org | Requires photochemical setup. |
Benzylic Oxidation and Radical Reactions
The benzylic position—the carbon atom of the benzyl group directly attached to the ether oxygen—is susceptible to oxidation and radical reactions due to the resonance stabilization of the resulting benzylic radical or cation intermediates by the adjacent phenyl ring. chemistrysteps.comlibretexts.org
Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) can oxidize the benzylic C-H bonds. masterorganicchemistry.com In the case of the benzyloxy group, this oxidation could potentially lead to the formation of a benzoate (B1203000) ester, which could then be hydrolyzed under basic conditions to yield the phenol. organic-chemistry.org The mechanism of such oxidations is complex but is believed to involve the initial formation of a benzylic radical. libretexts.orgmasterorganicchemistry.com
Benzylic radical halogenation can be achieved using reagents like N-Bromosuccinimide (NBS) in the presence of a radical initiator. libretexts.orgyoutube.com This would substitute a hydrogen atom on the benzylic carbon with a bromine atom. The high reactivity of the benzylic position is attributed to the stability of the intermediate benzylic radical, which is delocalized over the adjacent aromatic ring. libretexts.orgyoutube.com
Stereochemical Aspects of Transformations at the Benzylic Position
The benzylic carbon in this compound is prochiral. While it is not a stereocenter itself, the introduction of a new substituent through reactions like radical halogenation would create a new stereocenter. Reactions that proceed through a free radical mechanism involve the formation of a planar or rapidly inverting radical intermediate. numberanalytics.com As a result, the subsequent attack by a halogen can occur from either face of the planar intermediate with equal probability, typically leading to the formation of a racemic mixture (an equal amount of both enantiomers) of the product. numberanalytics.com Therefore, achieving stereoselectivity in such transformations would require the use of chiral reagents or catalysts.
Influence of the Fluoro Substituent on Aromatic Reactivity
The fluorine atom at the C6 position exerts a profound and somewhat paradoxical influence on the reactivity of the aromatic ring, stemming from its unique electronic properties.
Electronic Effects on Electrophilic and Nucleophilic Aromatic Substitution
Electrophilic Aromatic Substitution (EAS)
In the context of EAS, substituents are classified by their activating/deactivating and directing effects. The fluoro substituent exhibits a dual nature:
Inductive Effect (-I): Fluorine is the most electronegative element, so it strongly withdraws electron density from the aromatic ring through the sigma bond. This effect deactivates the ring towards attack by electrophiles. youtube.comlibretexts.org
Resonance Effect (+R): The lone pairs on the fluorine atom can be donated to the aromatic ring's pi system. This effect increases electron density, particularly at the ortho and para positions. libretexts.org
For halogens, the strong inductive withdrawal generally outweighs the weaker resonance donation, making them deactivators. However, fluorine is unique. While still considered a deactivator, the effect is much less pronounced than with other halogens (Cl, Br, I). libretexts.org In fact, the rate of reaction for fluorobenzene (B45895) is often comparable to that of benzene (B151609) itself, whereas other halobenzenes are significantly less reactive. researchgate.netresearchgate.net This is attributed to the ability of the fluorine's lone pair to effectively stabilize the positive charge in the carbocation intermediate (the arenium ion) formed during ortho and para attack. libretexts.org Thus, the fluoro group is an ortho-, para-director.
-COOH: Strongly deactivating, meta-director. libretexts.org
-O-CH₂Ph: Strongly activating, ortho-, para-director.
-Br: Deactivating, ortho-, para-director. libretexts.org
-F: Weakly deactivating, ortho-, para-director. libretexts.org
The powerful activating effect of the benzyloxy group likely dominates, directing incoming electrophiles to its ortho (C2, C4) and para (C6) positions. However, these positions are already substituted (C2-Br, C6-F) or sterically hindered. The remaining C4 and C5 positions are influenced by a complex interplay of these competing effects.
Nucleophilic Aromatic Substitution (SNAr)
The role of the fluoro substituent is dramatically different in nucleophilic aromatic substitution. For an SNAr reaction to occur, the aromatic ring must be electron-deficient, and there must be a good leaving group. The reaction proceeds via a two-step addition-elimination mechanism, where the rate-determining step is the initial attack by the nucleophile to form a negatively charged intermediate known as a Meisenheimer complex. stackexchange.com
Fluorine is an excellent activating group and leaving group in SNAr reactions, often superior to other halogens. masterorganicchemistry.comlibretexts.org This counterintuitive reactivity is explained by fluorine's high electronegativity.
Activation: The strong inductive electron withdrawal by fluorine makes the carbon atom it is attached to highly electrophilic (electron-poor), accelerating the initial attack by a nucleophile. wyzant.com
Stabilization of Intermediate: This same inductive effect helps to stabilize the negative charge of the Meisenheimer complex, lowering the activation energy of the rate-determining step. stackexchange.com
Halogen-Bonding Interactions in Crystal Engineering
A thorough search for crystallographic data, such as X-ray diffraction studies, for this compound did not yield any specific results. Halogen bonding, a non-covalent interaction where a halogen atom acts as an electrophilic species, is a critical aspect of crystal engineering, influencing the assembly of molecules in the solid state. The presence of both bromine and fluorine in the molecule provides potential sites for such interactions.
In the absence of experimental data for the title compound, the potential for halogen bonding can only be hypothesized based on the behavior of related structures. Generally, the electrophilicity of the halogen, and thus its ability to form a halogen bond, increases with the size of the halogen atom (I > Br > Cl > F). Therefore, the bromine atom in this compound would be the more likely participant in significant halogen bonding compared to the fluorine atom. It could potentially interact with nucleophilic sites on adjacent molecules, such as the oxygen atoms of the carboxylic acid or the benzyloxy group, to form predictable supramolecular synthons. However, without experimental confirmation, any discussion of the specific halogen-bonding patterns and their role in the crystal packing of this compound remains purely speculative.
Mechanistic Pathways of Key Reactions Involving the Compound
Detailed mechanistic studies outlining the reaction pathways of this compound are not described in the available scientific literature. The reactivity of the molecule can be inferred from the functional groups present: the carboxylic acid, the halogenated benzene ring, and the benzyl ether.
The carboxylic acid group is expected to undergo typical reactions such as esterification, amide formation, and reduction. The aromatic ring, substituted with an electron-withdrawing fluorine and bromine atom and an electron-donating benzyloxy group, would be susceptible to electrophilic aromatic substitution, although the directing effects of the multiple substituents would lead to a complex mixture of products. The bromine atom could also participate in cross-coupling reactions, such as Suzuki or Heck reactions, which are common for aryl bromides. Furthermore, the benzyl ether linkage could be cleaved under various conditions, such as catalytic hydrogenation or treatment with strong acids.
While these reactions are plausible based on general organic chemistry principles, the specific conditions, regioselectivity, and mechanistic details for this compound have not been experimentally determined or reported. Therefore, no detailed research findings or data tables on its reaction kinetics or mechanisms can be presented.
Spectroscopic and Structural Elucidation of 2 Bromo 3 Benzyloxy 6 Fluorobenzoic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful method for determining the structure of organic compounds by mapping the magnetic environments of atomic nuclei. For 2-Bromo-3-(benzyloxy)-6-fluorobenzoic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques, would be required for a complete structural assignment.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the benzoic acid ring, the benzyloxy group, and the carboxylic acid proton.
The protons of the benzyloxy group would likely appear as a sharp singlet for the methylene (B1212753) (-CH₂-) protons and a set of multiplets for the phenyl ring protons. The chemical shift of the methylene protons is anticipated to be in the range of δ 5.0-5.5 ppm, influenced by the adjacent oxygen atom. The five protons of the benzyl (B1604629) phenyl group would typically resonate in the δ 7.2-7.5 ppm region.
The benzoic acid ring itself contains two aromatic protons. Due to the substitution pattern, these protons would appear as a doublet of doublets or two distinct doublets, with their chemical shifts influenced by the neighboring bromo, fluoro, and benzyloxy substituents. The carboxylic acid proton (-COOH) is expected to be a broad singlet at a downfield chemical shift, typically above δ 10 ppm, and its visibility can be affected by the solvent and concentration. rsc.org
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic CH (benzoic acid ring) | 7.0 - 7.8 | m |
| -OCH₂- | 5.0 - 5.5 | s |
| Phenyl H (benzyl group) | 7.2 - 7.5 | m |
| -COOH | > 10 | br s |
Note: These are predicted values and may vary based on solvent and experimental conditions.
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, distinct signals are expected for the carboxylic acid carbon, the aromatic carbons of both the benzoic acid and benzyl rings, and the methylene carbon of the benzyloxy group.
The carbonyl carbon of the carboxylic acid group is expected to resonate at a downfield chemical shift, typically in the range of δ 165-175 ppm. The aromatic carbons of the benzoic acid ring will show a complex pattern of signals between δ 110-160 ppm. The carbons directly attached to the electronegative fluorine and bromine atoms, as well as the oxygen of the benzyloxy group, will have their chemical shifts significantly influenced. The carbon-fluorine coupling will also be observable. The methylene carbon of the benzyloxy group is anticipated to appear around δ 70-75 ppm. The carbons of the benzyl phenyl ring will show signals in the typical aromatic region of δ 127-137 ppm. rsc.orgchemicalbook.com
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C=O (Carboxylic Acid) | 165 - 175 |
| Aromatic C (Benzoic Acid Ring) | 110 - 160 |
| -OCH₂- | 70 - 75 |
| Aromatic C (Benzyl Ring) | 127 - 137 |
Note: These are predicted values and are subject to substituent effects and solvent conditions.
¹⁹F NMR is a highly sensitive technique for characterizing fluorine-containing compounds. In the case of this compound, the ¹⁹F NMR spectrum would show a single resonance for the fluorine atom attached to the benzoic acid ring. The chemical shift of this fluorine signal will be influenced by the other substituents on the ring. Furthermore, the signal will likely exhibit coupling to the adjacent aromatic proton, providing additional structural information. For substituted fluorobenzoic acids, the chemical shifts can vary significantly depending on the nature and position of the other groups. rsc.orgrsc.org
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, a suite of two-dimensional NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, helping to identify adjacent protons within the aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of which proton is attached to which carbon.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between carbon and proton atoms. This would be crucial for establishing the connectivity between the benzyloxy group and the benzoic acid ring, and for confirming the relative positions of the substituents on the aromatic ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments show through-space correlations between protons that are close to each other, which can help to confirm the spatial arrangement of the substituents.
Mass Spectrometry (MS)
Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound.
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the exact molecular formula of this compound, which is C₁₄H₁₀BrFO₃. The presence of bromine would be evident from the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br). sci-hub.se
The fragmentation pattern in the mass spectrum would also provide valuable structural information. Common fragmentation pathways for benzoic acids include the loss of the carboxylic acid group (-COOH) as CO₂ and H₂O, and cleavage of the benzyl ether bond. docbrown.info
Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound
| Ion | Predicted Exact Mass (m/z) |
| [M]⁺ (for ⁷⁹Br) | 323.9824 |
| [M]⁺ (for ⁸¹Br) | 325.9804 |
Note: These are calculated exact masses for the molecular ions.
Fragmentation Pathway Analysis (EI-MS, ESI-MS)
The analysis of the fragmentation patterns of this compound in mass spectrometry, under both Electron Ionization (EI-MS) and Electrospray Ionization (ESI-MS), provides significant insights into its molecular structure. While direct experimental data for this specific molecule is not extensively published, a predictive analysis based on the fragmentation of related compounds, such as bromobenzoic acids, benzyl ethers, and other substituted benzoic acids, allows for the elucidation of its probable fragmentation pathways. miamioh.educore.ac.uknih.govnih.govchromatographytoday.comchemicalbook.comnih.govresearchgate.netrsc.orgsemanticscholar.orglibretexts.orgnih.gov
Under EI-MS, the primary fragmentation is expected to involve the cleavage of the benzylic ether bond and the loss of the carboxyl group. The presence of bromine and its characteristic isotopic pattern (M and M+2 peaks in a nearly 1:1 ratio) serves as a crucial marker for fragments containing this halogen. miamioh.edu
A plausible EI-MS fragmentation pathway would initiate with the molecular ion [C₁₄H₁₀BrFO₃]⁺•. Key fragmentation steps would likely include:
Loss of the benzyl group: A prominent fragmentation pathway for benzyl ethers is the cleavage of the C-O bond, leading to the formation of a stable benzyl cation (C₇H₇⁺) at m/z 91 and a substituted phenoxy radical.
Loss of the carboxylic group: Decarboxylation, with the loss of CO₂, is a common fragmentation for benzoic acids.
Cleavage of the bromine atom: Loss of the bromine radical is another expected fragmentation, influenced by the stability of the resulting aryl cation.
In ESI-MS, which is a softer ionization technique, the fragmentation is typically induced by collision-activated dissociation (CAD) of a precursor ion, usually [M-H]⁻ in negative ion mode or [M+H]⁺ in positive ion mode. nih.govnih.govrsc.org For this compound, fragmentation in negative ion mode ([M-H]⁻) would likely involve the loss of the benzyl group or CO₂. In positive ion mode ([M+H]⁺), fragmentation would likely be initiated by the protonation of the carboxylic acid or the ether oxygen, leading to similar fragmentation patterns involving the loss of neutral molecules like water, carbon dioxide, or toluene (B28343). nih.gov
Table 1: Predicted Major Fragment Ions of this compound in Mass Spectrometry
| Ionization Mode | Precursor Ion (m/z) | Proposed Fragment Ion | Formula | Fragment m/z (calculated) |
| EI | [C₁₄H₁₀BrFO₃]⁺• (324/326) | [M - COOH]⁺ | C₁₃H₁₀BrFO | 279/281 |
| EI | [C₁₄H₁₀BrFO₃]⁺• (324/326) | [M - C₇H₇]⁺ | C₇H₃BrFO₃ | 233/235 |
| EI | [C₁₄H₁₀BrFO₃]⁺• (324/326) | [C₇H₇]⁺ | C₇H₇ | 91 |
| ESI (-) | [M-H]⁻ (323/325) | [M-H - CO₂]⁻ | C₁₃H₁₀BrFO | 279/281 |
| ESI (+) | [M+H]⁺ (325/327) | [M+H - H₂O]⁺ | C₁₄H₉BrFO₂ | 307/309 |
| ESI (+) | [M+H]⁺ (325/327) | [M+H - C₇H₈]⁺ | C₇H₃BrFO₃ | 233/235 |
Note: The table presents predicted fragmentation based on the general behavior of similar compounds. Actual experimental data may vary.
Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy
Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, is a powerful tool for identifying functional groups and probing the conformational landscape of molecules like this compound. capes.gov.brcolab.wsresearchgate.netnih.gov
Identification of Characteristic Functional Group Frequencies
The FT-IR and Raman spectra of this compound are expected to be dominated by the vibrational modes of its constituent functional groups: the carboxylic acid, the aromatic rings, the ether linkage, and the carbon-halogen bonds.
Carboxylic Acid Group: The most characteristic vibration is the C=O stretching mode, which typically appears as a strong band in the IR spectrum between 1700 and 1750 cm⁻¹. The O-H stretching vibration of the carboxylic acid is expected to be a very broad band in the region of 2500-3300 cm⁻¹ due to hydrogen bonding.
Aromatic Rings: The C-H stretching vibrations of the aromatic rings are expected above 3000 cm⁻¹. The C=C stretching vibrations within the rings will give rise to a series of bands in the 1450-1600 cm⁻¹ region.
Ether Linkage: The C-O-C stretching vibrations of the benzyloxy group will produce characteristic bands, typically in the 1250-1000 cm⁻¹ region.
Carbon-Halogen Bonds: The C-Br and C-F stretching vibrations are expected at lower wavenumbers, typically below 800 cm⁻¹.
Table 2: Predicted Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
| Carboxylic Acid | O-H stretch (H-bonded) | 2500-3300 | Broad, Strong | Weak |
| Carboxylic Acid | C=O stretch | 1700-1750 | Strong | Medium |
| Aromatic Ring | C-H stretch | 3000-3100 | Medium | Strong |
| Aromatic Ring | C=C stretch | 1450-1600 | Medium-Strong | Strong |
| Ether | C-O-C stretch (asymmetric) | 1220-1280 | Strong | Medium |
| Ether | C-O-C stretch (symmetric) | 1000-1050 | Medium | Strong |
| Aryl Halide | C-F stretch | 1100-1400 | Strong | Weak |
| Aryl Halide | C-Br stretch | 500-650 | Medium | Strong |
Note: These are predicted frequency ranges based on typical values for the respective functional groups and may be influenced by the specific substitution pattern of the molecule.
Conformational Insights from Vibrational Modes
The vibrational spectra can also provide insights into the conformational preferences of the molecule. The orientation of the carboxylic acid group relative to the benzene (B151609) ring and the conformation of the benzyloxy group can influence the positions and intensities of certain vibrational modes. For instance, intramolecular hydrogen bonding between the carboxylic acid proton and the adjacent benzyloxy oxygen or fluorine atom could lead to shifts in the O-H and C=O stretching frequencies. Analysis of the low-frequency region of the Raman spectrum can also reveal torsional modes related to the rotation of the substituent groups.
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing aromatic systems. researchgate.netrsc.orgcdnsciencepub.comacs.orgnih.gov
Chromophore Analysis within the Aromatic System
The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the substituted benzene ring. The benzoic acid moiety itself is a strong chromophore. The presence of the bromo, fluoro, and benzyloxy substituents will influence the energy of these transitions and thus the position of the absorption maxima (λ_max).
The primary electronic transitions in substituted benzenes are the π → π* transitions. The introduction of substituents can cause a bathochromic (red) or hypsochromic (blue) shift of these absorption bands. The auxochromic benzyloxy group and the halogen substituents are expected to cause a red shift in the absorption maxima compared to unsubstituted benzoic acid. The spectrum would likely show two main absorption bands, analogous to the B-band and C-band observed in other substituted benzoic acids. researchgate.netrsc.org
Table 3: Predicted UV-Vis Absorption Maxima for this compound in a Non-polar Solvent
| Transition | Predicted λ_max (nm) | Molar Absorptivity (ε) |
| π → π* (B-band) | ~280-300 | Moderate |
| π → π* (C-band) | ~230-250 | High |
Note: The predicted values are based on the analysis of similarly substituted benzoic acids. The exact λ_max and ε values will depend on the solvent used.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. While no specific crystal structure data for this compound has been found in the searched literature, analysis of related structures, such as other substituted benzoic acids, provides a basis for predicting its solid-state conformation and packing. researchgate.netresearchgate.netnih.govacs.org
Computational and Theoretical Studies of 2 Bromo 3 Benzyloxy 6 Fluorobenzoic Acid
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in elucidating the molecular properties of compounds like 2-bromo-3-(benzyloxy)-6-fluorobenzoic acid. These methods provide insights that are often difficult or impossible to obtain through experimental means alone.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a preferred method for optimizing molecular geometries and analyzing electronic properties due to its balance of accuracy and computational cost. For a molecule like this compound, DFT calculations, often using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be performed to determine its most stable three-dimensional structure. tcichemicals.com This process involves finding the minimum energy conformation on the potential energy surface.
Once the geometry is optimized, various electronic properties can be calculated. These include the distribution of electron density, dipole moment, and the energies of molecular orbitals, which are crucial for understanding the molecule's reactivity and intermolecular interactions. Studies on similar substituted benzoic acids have successfully employed DFT to analyze their molecular structures and electronic characteristics. researchgate.net
A significant application of quantum chemical calculations is the prediction of spectroscopic data that can be compared with experimental results for structure verification.
NMR Chemical Shifts: Theoretical calculations can predict the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) for a molecule. bohrium.com The GIAO (Gauge-Including Atomic Orbital) method, often used in conjunction with DFT, is a common approach for this purpose. researchgate.net Predicted NMR spectra for this compound would help in the assignment of experimental signals to specific atoms in the molecule. The accuracy of these predictions can be high, with average errors often within a range that allows for reliable structure confirmation. bohrium.com
Vibrational Frequencies: The vibrational frequencies corresponding to the infrared (IR) and Raman spectra of a molecule can also be computed. tcichemicals.com These calculations help in assigning the vibrational modes of the molecule, such as the stretching and bending of specific bonds (e.g., C=O, O-H, C-Br, C-F). A comparison between the calculated and experimental vibrational spectra is a valuable tool for confirming the molecular structure. For instance, studies on related halogenated benzoic acids have used DFT to perform complete vibrational assignments. nih.gov
A hypothetical data table for predicted spectroscopic parameters is shown below. The values would be populated upon completion of the actual calculations.
| Parameter | Predicted Value |
| ¹H NMR Chemical Shift (ppm) | Data not available |
| ¹³C NMR Chemical Shift (ppm) | Data not available |
| Key IR Frequencies (cm⁻¹) | Data not available |
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions.
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and the energy required for electronic excitation. khanacademy.org A smaller HOMO-LUMO gap generally implies higher reactivity.
For this compound, a molecular orbital analysis would reveal the spatial distribution of these orbitals, indicating the likely sites for electrophilic and nucleophilic attack. Such analyses have been performed on a wide range of organic molecules, including various benzoic acid derivatives, to understand their reactivity profiles. ucl.ac.ukacs.org
A summary of hypothetical frontier orbital energies is presented in the table below.
| Molecular Orbital | Energy (eV) |
| HOMO | Data not available |
| LUMO | Data not available |
| HOMO-LUMO Gap | Data not available |
Conformational Analysis and Potential Energy Surfaces
The presence of multiple rotatable bonds in this compound (e.g., around the carboxylic acid group and the benzyloxy ether linkage) means that the molecule can exist in various conformations.
To explore the conformational landscape, torsional scans (or potential energy surface scans) are performed. This involves systematically rotating specific dihedral angles in the molecule and calculating the energy at each step. This process helps to identify the low-energy conformers and the energy barriers between them. Following the identification of potential energy minima, a full geometry optimization is typically carried out for each to find the stable conformers. This approach is crucial for understanding the flexibility of the molecule and the relative populations of different conformations at a given temperature.
Reaction Mechanism Modeling and Transition State Theory
Theoretical chemistry provides invaluable insights into how chemical reactions occur, mapping out the energetic landscapes of reaction pathways.
Computational Elucidation of Reaction Pathways
For compounds similar to This compound , density functional theory (DFT) is a frequently employed method to model reaction mechanisms. These studies can, for example, explore the intricacies of electrophilic aromatic substitution, a fundamental reaction type for benzene (B151609) derivatives. The interplay of the bromo, fluoro, and benzyloxy substituents on the aromatic ring would be expected to create a complex directive effect in such reactions, which could be computationally modeled. However, no specific studies elucidating the reaction pathways for this compound have been published.
Activation Energies and Reaction Kinetics Prediction
A key outcome of reaction pathway modeling is the determination of activation energies, which govern the rate of a chemical reaction. By locating the transition state structures and calculating their energies relative to the reactants, computational chemists can predict reaction kinetics. Such predictions are vital for optimizing reaction conditions and understanding the feasibility of synthetic routes. For instance, studies on other substituted benzoic acids have successfully calculated the energy barriers for various transformations. Unfortunately, there is no available data on the predicted activation energies or reaction kinetics for This compound .
Intermolecular Interactions and Crystal Engineering Studies
The arrangement of molecules in the solid state is dictated by a complex network of intermolecular forces, which can be analyzed using computational techniques.
Hydrogen Bonding and Halogen Bonding Analysis
The carboxylic acid group of This compound is a strong hydrogen bond donor and acceptor. In the solid state, it would be expected to form robust hydrogen-bonded dimers, a common structural motif for carboxylic acids. Furthermore, the presence of a bromine atom introduces the possibility of halogen bonding, a non-covalent interaction that is of significant interest in crystal engineering. The fluorine atom can also participate in various intermolecular interactions. A detailed analysis of these interactions would require crystallographic data, which does not appear to be publicly available for this compound.
Applications of 2 Bromo 3 Benzyloxy 6 Fluorobenzoic Acid As a Synthetic Building Block
Design and Synthesis of Complex Organic Scaffolds
The strategic arrangement of reactive sites on 2-Bromo-3-(benzyloxy)-6-fluorobenzoic acid makes it an ideal starting material for the synthesis of complex organic frameworks, including polycyclic aromatic compounds and diverse heterocyclic systems.
Preparation of Functionalized Polycyclic Aromatic Compounds
The bromine atom on the aromatic ring of this compound is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This powerful synthetic tool allows for the coupling of the benzoic acid derivative with various boronic acids or esters, leading to the formation of biaryl systems. These biaryls can then undergo intramolecular cyclization reactions to form elaborate polycyclic aromatic hydrocarbons (PAHs). The specific reaction conditions, including the choice of catalyst, ligand, and base, can be tailored to achieve the desired regioselectivity and yield. For instance, coupling with ortho-substituted phenylboronic acids can lead to the formation of sterically hindered biaryls, which are precursors to atropisomeric PAHs. beilstein-journals.org
Elaboration into Diverse Heterocyclic Systems
The versatile functionality of this compound also allows for its elaboration into a wide range of heterocyclic compounds. The carboxylic acid group can be converted into an amide, which can then participate in intramolecular cyclization reactions to form nitrogen-containing heterocycles. For example, reaction with an appropriate amine followed by intramolecular cyclization can yield benzofuran (B130515) or quinoline (B57606) derivatives. nih.govnih.gov The bromine and fluorine substituents can further be manipulated to introduce additional complexity and functionality into the heterocyclic core. The synthesis of fluorinated benzofurans, for example, can be achieved through intramolecular cyclization of derivatives of the title compound. nih.gov
Role in the Preparation of Molecules for Pre-clinical Research
The unique structural features of this compound make it a valuable precursor for the synthesis of molecules with potential therapeutic applications and for use in various research areas.
Synthesis of Molecular Probes for Target Identification
Molecular probes are essential tools in chemical biology for identifying and characterizing biological targets. The structure of this compound allows for the incorporation of reporter groups, such as fluorophores or radioisotopes, which are necessary for detection. The carboxylic acid can be coupled to a linker, which in turn can be attached to a fluorescent dye or a radiolabel. The bromine atom provides a site for the introduction of other functionalities through cross-coupling reactions, enabling the synthesis of a diverse library of probes for screening against various biological targets.
Precursors for Chemical Libraries in Drug Discovery Efforts
The development of chemical libraries is a cornerstone of modern drug discovery. mdpi.com this compound serves as an excellent scaffold for the generation of focused libraries of compounds for screening against specific therapeutic targets, such as protein kinases. nih.gov The strategic functionalization of the three key positions—the carboxylic acid, the bromine atom, and the benzyloxy group—allows for the rapid generation of a large number of structurally diverse molecules. For example, a patent for the related compound, 2-bromo-6-fluorobenzoic acid, describes its use in the synthesis of compounds with potential applications in treating cancer, viral infections, and neuropathic pain, highlighting the therapeutic potential of this structural motif. google.comgoogle.com Substituted benzoic acid derivatives have been identified as potent inhibitors of various enzymes, including protein phosphatases. nih.gov
Building Block for Agrochemical and Material Science Research
The incorporation of fluorine atoms into organic molecules can significantly enhance their biological activity and metabolic stability, making them attractive candidates for agrochemical research. nih.gov Fluorinated benzoic acids and their derivatives are used as intermediates in the synthesis of herbicides and pesticides. google.com The unique electronic properties conferred by the fluorine and bromine atoms also make this compound a potential building block for the development of advanced materials, such as liquid crystals and polymers with specific optical or electronic properties. Substituted benzoic acids have been investigated for their role in the formation of self-associating structures, which is relevant to the design of new materials. acs.org
Development of Synthetic Routes to Chiral Analogs
Asymmetric Transformations and Chirality Introduction
There is no available data in the scientific literature describing the use of this compound in asymmetric transformations to introduce stereocenters.
Stereoselective Synthesis of Advanced Intermediates
No published synthetic routes were found that utilize this compound for the stereoselective synthesis of advanced chiral intermediates.
It is possible that research into the chiral applications of this specific compound exists within private industrial research and has not been disclosed in the public domain, or that its potential in this area of synthetic chemistry has not yet been explored or reported by the academic community.
Future Research Directions and Perspectives
Exploration of Novel and Sustainable Synthetic Pathways
The future synthesis of 2-Bromo-3-(benzyloxy)-6-fluorobenzoic acid and its derivatives is anticipated to align with the principles of green chemistry, aiming to reduce environmental impact and improve efficiency. numberanalytics.com Traditional multi-step syntheses of polysubstituted benzoic acids often rely on harsh reagents and generate significant waste. Future research will likely focus on developing more sustainable alternatives.
Key areas for exploration include:
Catalytic C-H Functionalization: Developing novel catalytic systems, potentially using inexpensive and abundant metals like ruthenium, for the direct and selective introduction of bromo and benzyloxy groups onto a 6-fluorobenzoic acid scaffold. nih.gov This approach would minimize the need for pre-functionalized starting materials and reduce the number of synthetic steps.
Renewable Feedstocks: Investigating pathways that utilize biomass-derived starting materials, such as those based on furfural (B47365) derivatives, to construct the aromatic core. rsc.orgucl.ac.uk This aligns with the growing trend of moving away from fossil fuel-based chemical production. rsc.org
Flow Chemistry and Process Intensification: Implementing continuous flow synthesis methods can offer better control over reaction parameters, improve safety, and increase yield compared to traditional batch processes. wipo.int This is particularly relevant for potentially hazardous reactions involved in halogenation or nitration.
Solvent-Free and Aqueous Synthesis: Exploring reactions under solvent-free conditions or in environmentally benign solvents like water to minimize the use of volatile organic compounds. researchgate.netbrazilianjournals.com.br The Schotten-Baumann reaction in an aqueous environment is a classic example that can be adapted for related transformations. brazilianjournals.com.br
Investigation of Unprecedented Reactivity Patterns
The interplay between the electron-withdrawing fluoro and carboxylic acid groups, the sterically demanding bromo and benzyloxy groups, and the reactive benzylic position offers a rich landscape for discovering novel chemical transformations.
Future investigations could focus on:
Ortho-Halogen Directed Chemistry: The bromo and fluoro substituents ortho to the carboxylic acid group can be exploited to direct further functionalization of the aromatic ring. The inherent reactivity of ortho-bromobenzoic acids as building blocks for nitrogen heterocycles is well-documented and could be expanded upon. chemicalbook.com
Benzylic Position Reactivity: The benzylic C-H bonds of the benzyloxy group are susceptible to radical reactions and oxidation. wikipedia.orgpearson.com Controlled oxidation could selectively yield aromatic aldehydes or esters, converting the benzyloxy group from a protecting group into a reactive handle. nih.gov Furthermore, dearomatization reactions involving the benzyloxy group could lead to complex three-dimensional scaffolds from the planar aromatic precursor. acs.org
Decarboxylative Cross-Coupling: The carboxylic acid moiety can serve as a traceless directing group that can be removed or replaced via decarboxylative coupling reactions, allowing for the introduction of new aryl or alkyl fragments at the ipso-position. nih.gov
Chemoselective Transformations: The diverse functional groups allow for a range of selective reactions. For instance, the carboxylic acid can be converted to amides, esters, or other derivatives while leaving the rest of the molecule intact. Recent advances in amidation using isothiocyanate activation demonstrate the potential for mild and selective transformations. rsc.org
Advanced Computational Studies for Rational Design and Prediction
Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for predicting the properties and reactivity of complex molecules like this compound, thereby guiding experimental work. researchgate.netuc.pt
Future computational research should target:
Conformational Analysis: Detailed DFT calculations can elucidate the molecule's potential energy surface, identifying the most stable conformers and the energy barriers between them. This is crucial for understanding how the bulky ortho substituents influence the orientation of the carboxylic acid and benzyloxy groups. researchgate.netnih.gov
Reactivity Prediction: Computational models can predict sites of electrophilic and nucleophilic attack, helping to rationalize and predict the outcomes of various reactions. mdpi.com Frontier Molecular Orbital (HOMO-LUMO) analysis and calculated charge distributions can explain the directing effects of the existing substituents. nih.govresearchgate.net
Spectroscopic and Property Prediction: Theoretical calculations can predict spectroscopic data (e.g., NMR, IR) to aid in experimental characterization. nih.govresearchgate.net Furthermore, properties relevant to materials science, such as electronic properties and intermolecular interaction potentials, can be modeled. nih.gov
Crystal Structure Prediction: By combining computational methods like MD simulations and DFT, researchers can study self-association in solution and predict the likely crystal packing arrangements, which is vital for designing materials with specific solid-state properties. ucl.ac.uk
Expansion of Applications in Emerging Fields of Organic and Materials Chemistry
The unique combination of fluorine, a benzyloxy group, and a carboxylic acid handle makes this compound a promising scaffold for new applications.
Potential areas for future application include:
Organic Electronics: Fluorinated aromatic compounds are of great interest in materials science due to their unique electronic properties, thermal stability, and potential for ordered packing in the solid state. numberanalytics.comrsc.org The title compound could serve as a building block for novel organic semiconductors, liquid crystals, or functional polymers. rsc.orgman.ac.uk The presence of fluorine can lower HOMO/LUMO energy levels, facilitating electron injection and improving stability in devices like organic field-effect transistors (OFETs). rsc.org
Pharmaceutical and Agrochemical Synthesis: Fluorinated molecules are prevalent in pharmaceuticals and agrochemicals due to their enhanced metabolic stability and binding affinity. youtube.comrsc.org The subject compound could act as a key intermediate in the synthesis of novel bioactive molecules. The benzyloxy group, for instance, is a pharmacophore found in some monoamine oxidase (MAO) inhibitors. nih.govnih.gov Lignin-based benzoic acid derivatives are already being explored for the sustainable production of active pharmaceutical ingredients (APIs). rsc.org
Functional Materials: The carboxylic acid group provides a convenient anchor point for grafting the molecule onto surfaces or incorporating it into larger structures like metal-organic frameworks (MOFs) or functionalized nanoparticles. nih.gov Fluorinated MOFs have shown potential for enhanced stability and dynamic gas adsorption properties. rsc.org
Q & A
Q. What are the common synthetic routes for preparing 2-Bromo-3-(benzyloxy)-6-fluorobenzoic acid?
The synthesis typically involves multi-step functionalization of a benzoic acid scaffold. Key steps include:
- Bromination and fluorination : Electrophilic aromatic substitution (EAS) using reagents like NBS (N-bromosuccinimide) or Br₂ in the presence of Lewis acids (e.g., FeBr₃) for bromination. Fluorination may employ KF or Selectfluor under controlled conditions .
- Benzyloxy group introduction : A benzyl ether protecting group is added via nucleophilic substitution (e.g., benzyl bromide with a phenolic intermediate) under basic conditions (e.g., NaH or K₂CO₃) .
- Carboxylic acid activation : Intermediate esters (e.g., methyl or ethyl esters) are hydrolyzed under acidic or basic conditions to yield the final benzoic acid .
Q. How can the purity and structural integrity of this compound be verified?
- Analytical techniques :
- HPLC/GC-MS : Quantifies purity (>95% is typical for research-grade material) and detects trace impurities .
- NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., benzyloxy protons at δ 4.8–5.2 ppm, aromatic splitting patterns for bromo/fluoro groups) .
- Elemental analysis : Validates empirical formula (C₁₄H₁₀BrFO₃) .
Advanced Research Questions
Q. How do the electron-withdrawing substituents (Br, F) influence reactivity in cross-coupling reactions?
- Bromine : Acts as a leaving group in Suzuki-Miyaura couplings, enabling aryl-aryl bond formation. The para-fluorine meta to bromine enhances electrophilicity, accelerating Pd-catalyzed reactions .
- Fluorine : Increases aromatic ring stability and directs regioselectivity in subsequent substitutions. Its electronegativity alters reaction kinetics, requiring optimized catalyst systems (e.g., Pd(PPh₃)₄ with SPhos ligands) .
Q. What strategies mitigate dehalogenation during catalytic reactions involving this compound?
- Catalyst selection : Use Pd catalysts with bulky ligands (XPhos, RuPhos) to suppress β-hydride elimination, a common pathway for dehalogenation .
- Additives : Silver salts (Ag₂CO₃) or tetrabutylammonium bromide (TBAB) stabilize halides, reducing unintended side reactions .
- Low-temperature protocols : Reactions at 50–80°C (vs. reflux) minimize thermal degradation .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Docking studies : Molecular docking (AutoDock Vina, Schrödinger Suite) evaluates binding affinity to enzymes (e.g., COX-2 for anti-inflammatory applications). The benzyloxy group’s hydrophobicity and fluorine’s electronegativity are critical for binding pocket interactions .
- DFT calculations : Assess electronic effects of substituents on reaction intermediates (e.g., transition states in SNAr reactions) .
Methodological Challenges and Solutions
Q. What are the limitations of benzyloxy as a protecting group in acidic environments?
- Challenge : Benzyl ethers hydrolyze under strong acids (e.g., HBr/HOAc), complicating synthesis.
- Solution : Use acid-stable alternatives (e.g., SEM or TBS groups) for multi-step syntheses requiring acidic conditions. Alternatively, employ hydrogenolysis (H₂/Pd-C) for selective deprotection .
Q. How can regioselectivity issues in electrophilic substitutions be resolved?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
